molecular formula C17H17F2N3O2 B2527071 2-{[1-(2,6-Difluorobenzoyl)piperidin-4-yl]oxy}-5-methylpyrimidine CAS No. 2379984-97-9

2-{[1-(2,6-Difluorobenzoyl)piperidin-4-yl]oxy}-5-methylpyrimidine

Cat. No.: B2527071
CAS No.: 2379984-97-9
M. Wt: 333.339
InChI Key: KVOACSNIHREUOT-UHFFFAOYSA-N
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Description

2-{[1-(2,6-Difluorobenzoyl)piperidin-4-yl]oxy}-5-methylpyrimidine is a synthetic organic compound that features a piperidine ring substituted with a difluorobenzoyl group and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,6-Difluorobenzoyl)piperidin-4-yl]oxy}-5-methylpyrimidine typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including hydrogenation and cyclization.

    Introduction of the Difluorobenzoyl Group: The difluorobenzoyl group is introduced via an acylation reaction using 2,6-difluorobenzoyl chloride.

    Coupling with Pyrimidine: The final step involves coupling the piperidine intermediate with a pyrimidine derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,6-Difluorobenzoyl)piperidin-4-yl]oxy}-5-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the methyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

2-{[1-(2,6-Difluorobenzoyl)piperidin-4-yl]oxy}-5-methylpyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Research: Used in the study of receptor-ligand interactions and enzyme inhibition.

    Pharmaceutical Industry: Potential use in the development of new drugs targeting specific biological pathways.

Mechanism of Action

The mechanism of action of 2-{[1-(2,6-Difluorobenzoyl)piperidin-4-yl]oxy}-5-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzoyl group may enhance binding affinity, while the piperidine and pyrimidine rings contribute to the overall stability and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(2,6-Difluorobenzoyl)piperidin-4-yl]oxy}-5-methylpyrimidine is unique due to its combination of a difluorobenzoyl group with a piperidine and pyrimidine ring. This structural arrangement provides distinct chemical properties and potential biological activities that are not found in other similar compounds.

Properties

IUPAC Name

(2,6-difluorophenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O2/c1-11-9-20-17(21-10-11)24-12-5-7-22(8-6-12)16(23)15-13(18)3-2-4-14(15)19/h2-4,9-10,12H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOACSNIHREUOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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